molecular formula C21H21FN2O3 B2557945 (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-26-2

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2557945
CAS No.: 869078-26-2
M. Wt: 368.408
InChI Key: WHIQGPFSCNMCKX-UNOMPAQXSA-N
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Description

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a methylpiperazinyl group attached to a benzofuranone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuranone Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Attachment of the Methylpiperazinyl Group: This can be done through nucleophilic substitution reactions.

    Final Assembly and Purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzofuranone core can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-23-8-10-24(11-9-23)13-17-18(25)7-6-16-20(26)19(27-21(16)17)12-14-2-4-15(22)5-3-14/h2-7,12,25H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIQGPFSCNMCKX-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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